

Spectroscopic and Structural Elucidation of Odoratisol B: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Odoratisol B**, a neolignan natural product. The information herein is compiled for the purpose of aiding researchers in the identification, characterization, and further investigation of this compound. The data presented is based on the primary literature and established analytical techniques.

Introduction to Odoratisol B

Odoratisol B is a neolignan isolated from the leaves of Litsea odorifera. Neolignans are a class of natural products known for their diverse biological activities, making them of significant interest in medicinal chemistry and drug discovery. Accurate and detailed spectroscopic data is paramount for the unambiguous identification and subsequent study of such compounds. This guide summarizes the key spectroscopic data (NMR, MS, and IR) for **Odoratisol B** and outlines the typical experimental protocols for their acquisition.

Spectroscopic Data for Odoratisol B

The following tables summarize the key spectroscopic data for **Odoratisol B**. The data is referenced from the primary literature where the compound was first isolated and characterized:



• Giang, P. M., Son, P. T., Matsunami, K., & Otsuka, H. (2006). New neolignans and a new monoterpene from the leaves of Litsea odorifera. Chemical & Pharmaceutical Bulletin, 54(3), 380–383.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: 13C NMR Spectroscopic Data for Odoratisol B (Solvent: CDCl3)



Carbon No.	Chemical Shift (δ) ppm
1	133.4
2	110.5
3	147.2
4	145.5
5	114.7
6	119.1
7	88.1
8	76.9
9	18.4
1'	131.9
2'	112.9
3'	148.9
4'	146.8
5'	114.3
6'	120.8
7'	126.0
8'	123.4
9'	18.7
3-OCH₃	56.1
3'-OCH₃	56.0

Table 2: ¹H NMR Spectroscopic Data for **Odoratisol B** (Solvent: CDCl₃)



Proton No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data reported in the primary literature			

Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data for Odoratisol B

Ionization Mode	[M+H]+ (m/z)	Key Fragment Ions (m/z)
Data reported in the primary literature		

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data for **Odoratisol B**

Wavenumber (cm ⁻¹)	Functional Group Assignment
Data reported in the primary literature	

Experimental Protocols

The following sections describe the general experimental methodologies for the acquisition of spectroscopic data for a natural product like **Odoratisol B**. The specific parameters for **Odoratisol B** are detailed in the primary reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A few milligrams of the purified Odoratisol B are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).



- ¹H NMR Spectroscopy: Standard pulse sequences are used to acquire the proton spectrum.
 Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
- ¹³C NMR Spectroscopy: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon atom. Key parameters include the spectral width, acquisition time, and the number of scans. 2D NMR experiments such as COSY, HSQC, and HMBC are often performed to aid in structural elucidation.

Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **Odoratisol B** is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS), is used. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.
- Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-tocharge ratio (m/z) of the molecular ion and any fragment ions are recorded. High-resolution mass spectrometry (HRMS) provides the exact mass, which is used to determine the molecular formula.

Infrared (IR) Spectroscopy

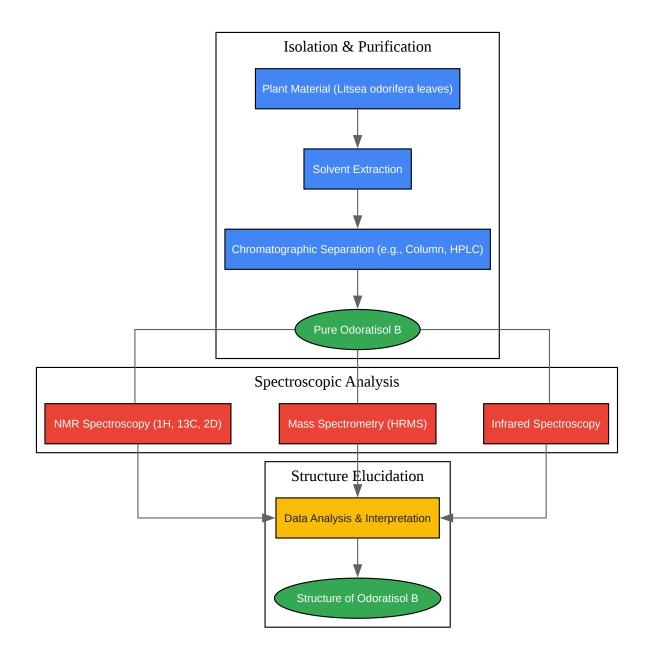
- Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent. For a solid sample, a small amount is mixed with powdered KBr and pressed into a thin pellet.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance
 of radiation at different wavenumbers is recorded. The resulting spectrum shows absorption
 bands corresponding to the vibrational frequencies of the functional groups present in the
 molecule.





Workflow for Spectroscopic Analysis of Odoratisol B

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Odoratisol B**.





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Caption: Workflow for the isolation and structural elucidation of **Odoratisol B**.

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